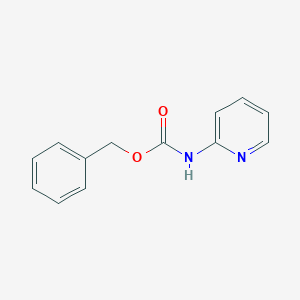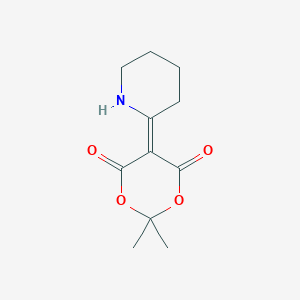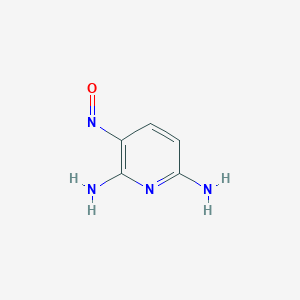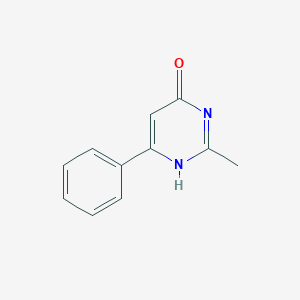
Methyl dihydrojasmonate
Übersicht
Beschreibung
Dihydrojasmonsäure, Methylester, auch bekannt als Methyldihydrojasmonat, ist eine chemische Verbindung mit der Summenformel C13H22O3. Es ist eine klare, farblose bis hellgelbe ölige Flüssigkeit mit einem blumigen, jasminartigen Geruch. Diese Verbindung wird aufgrund ihres angenehmen Duftes und ihrer Stabilität in der Duftstoffindustrie weit verbreitet eingesetzt .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Methyldihydrojasmonat kann durch verschiedene Verfahren synthetisiert werden. Ein üblicher Syntheseweg umfasst die Michael-Addition von Malonsäureestern an 2-Pentyl-2-cyclopenten-1-on, gefolgt von Hydrolyse und Decarboxylierung des resultierenden (2-Pentyl-3-oxocyclopentyl)malonats und Veresterung der (2-Pentyl-3-oxocyclopentyl)essigsäure . Ein anderes Verfahren beinhaltet die Kondensation von Cyclopentanon mit Valeraldehyd, gefolgt von Isomerisierung und anschließenden Reaktionen .
Industrielle Produktionsmethoden
In industriellen Umgebungen wird Methyldihydrojasmonat durch die Kondensation von Cyclopentanon mit Valeraldehyd hergestellt, gefolgt von Isomerisierung in Gegenwart von Natriummethanolat und anschließenden Reaktionen mit Diethylmalonat . Diese Methode wird aufgrund ihrer hohen Ausbeute und Skalierbarkeit bevorzugt.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl dihydrojasmonate can be synthesized through several methods. One common synthetic route involves the Michael addition of malonic acid esters to 2-pentyl-2-cyclopenten-1-one, followed by hydrolysis and decarboxylation of the resulting (2-pentyl-3-oxocyclopentyl)malonate, and esterification of the (2-pentyl-3-oxocyclopentyl)acetic acid . Another method involves the condensation of cyclopentanone with valeraldehyde, followed by isomerization and subsequent reactions .
Industrial Production Methods
In industrial settings, this compound is produced by the condensation of cyclopentanone with valeraldehyde, followed by isomerization in the presence of sodium methoxide and subsequent reactions with diethyl malonate . This method is preferred due to its high yield and scalability.
Analyse Chemischer Reaktionen
Reaktionstypen
Methyldihydrojasmonat durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Es kann zu entsprechenden Carbonsäuren oxidiert werden.
Reduktion: Reduktionsreaktionen können es zu Alkoholen umwandeln.
Substitution: Es kann nukleophile Substitutionsreaktionen durchlaufen, insbesondere an der Estergruppe.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.
Substitution: Nukleophile wie Amine oder Alkohole können unter sauren oder basischen Bedingungen verwendet werden.
Hauptprodukte
Oxidation: Carbonsäuren.
Reduktion: Alkohole.
Substitution: Verschiedene Ester oder Amide, abhängig vom verwendeten Nukleophil.
Wissenschaftliche Forschungsanwendungen
Methyldihydrojasmonat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Vorläufer bei der Synthese verschiedener organischer Verbindungen verwendet.
Biologie: Es wird auf seine Rolle in der Pflanzensignalgebung und Abwehrmechanismen untersucht.
Medizin: Forschung zu seinen möglichen therapeutischen Wirkungen, insbesondere in der Behandlung von Entzündungen und Krebs, ist im Gange.
Industrie: Es wird aufgrund seines angenehmen Duftes und seiner Stabilität in der Duftstoffindustrie weit verbreitet eingesetzt
Wirkmechanismus
Methyldihydrojasmonat entfaltet seine Wirkungen hauptsächlich durch seine Rolle als Signalmolekül in Pflanzen. Es ist am Jasmonat-Signalweg beteiligt, der das Pflanzenwachstum, die Entwicklung und die Abwehrreaktionen reguliert. Die Verbindung bindet an den COI1-JAZ-Korezeptorkomplex, was zum Abbau von JAZ-Repressoren und zur Aktivierung von Jasmonat-responsiven Genen führt .
Wirkmechanismus
Methyl dihydrojasmonate exerts its effects primarily through its role as a signaling molecule in plants. It is involved in the jasmonate signaling pathway, which regulates plant growth, development, and defense responses. The compound binds to the COI1-JAZ co-receptor complex, leading to the degradation of JAZ repressors and activation of jasmonate-responsive genes .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Jasmonsäure: Die Stammverbindung von Methyldihydrojasmonat, die an ähnlichen Signalwegen beteiligt ist.
Methyljasmonat: Ein weiteres Esterderivat mit ähnlichen Anwendungen in der Pflanzensignalgebung und der Duftstoffindustrie.
Dihydrojasmonsäure: Die nicht veresterte Form von Methyldihydrojasmonat.
Einzigartigkeit
Methyldihydrojasmonat ist aufgrund seiner Stabilität und seines angenehmen Blumenduftes einzigartig, was es in der Duftstoffindustrie sehr wertvoll macht. Seine Rolle in der Pflanzensignalgebung macht es auch zu einer wichtigen Verbindung in der biologischen Forschung .
Eigenschaften
IUPAC Name |
methyl 2-(3-oxo-2-pentylcyclopentyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O3/c1-3-4-5-6-11-10(7-8-12(11)14)9-13(15)16-2/h10-11H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVWWIYGFBYDJQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1C(CCC1=O)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2029325 | |
| Record name | Methyl dihydrojasmonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2029325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Liquid, Other Solid; Liquid; Other Solid, Pale straw-coloured to yellowish oily liquid; Powerful floral, jasmine-like aroma | |
| Record name | Cyclopentaneacetic acid, 3-oxo-2-pentyl-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyl dihydrojasmonate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1876/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Soluble in oils; very slightly soluble in water, Soluble (in ethanol) | |
| Record name | Methyl dihydrojasmonate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1876/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.997-1.008 (20°) | |
| Record name | Methyl dihydrojasmonate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1876/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
24851-98-7 | |
| Record name | Hedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24851-98-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl dihydrojasmonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024851987 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopentaneacetic acid, 3-oxo-2-pentyl-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyl dihydrojasmonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2029325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-oxo-2-pentylcyclopentaneacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.254 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL DIHYDROJASMONATE (SYNTHETIC) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3GW44CIE3Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
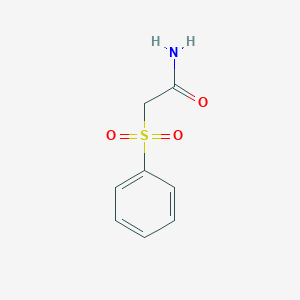
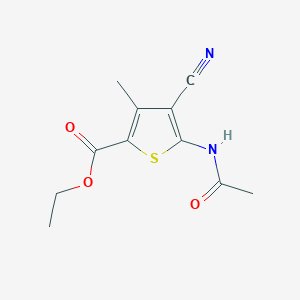
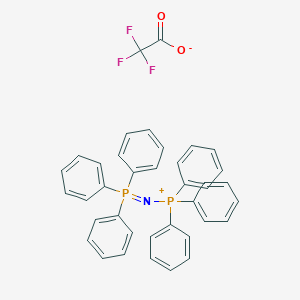
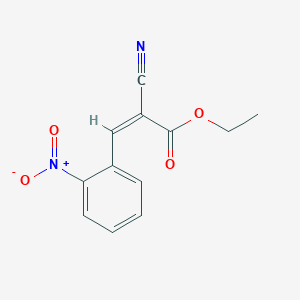

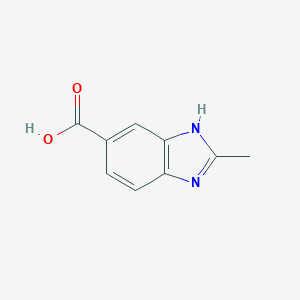
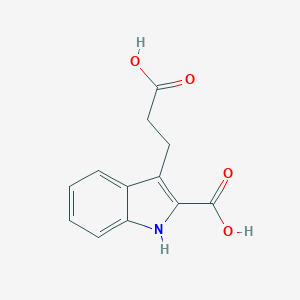
![4-(4-Chloro-phenyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B182985.png)
